1-(2-Hydroxy-3-phenylpropyl)-3-[2-(trifluoromethyl)phenyl]urea
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Overview
Description
1-(2-Hydroxy-3-phenylpropyl)-3-[2-(trifluoromethyl)phenyl]urea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-3-phenylpropyl)-3-[2-(trifluoromethyl)phenyl]urea typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxy-3-phenylpropylamine and 2-(trifluoromethyl)phenyl isocyanate.
Reaction Conditions: The reaction is carried out under controlled conditions, often in the presence of a suitable solvent (e.g., dichloromethane) and a catalyst (e.g., triethylamine) to facilitate the formation of the urea linkage.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxy-3-phenylpropyl)-3-[2-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, leading to the formation of ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biochemical studies to investigate protein-ligand interactions.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-3-phenylpropyl)-3-[2-(trifluoromethyl)phenyl]urea depends on its specific application. For example, in a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of functional groups, such as the hydroxy and trifluoromethyl groups, can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxy-3-phenylpropyl)-3-phenylurea: Lacks the trifluoromethyl group, which may affect its chemical properties and applications.
1-(2-Hydroxy-3-phenylpropyl)-3-[2-(methyl)phenyl]urea:
Uniqueness
1-(2-Hydroxy-3-phenylpropyl)-3-[2-(trifluoromethyl)phenyl]urea is unique due to the presence of the trifluoromethyl group, which can enhance its chemical stability, lipophilicity, and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(2-hydroxy-3-phenylpropyl)-3-[2-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O2/c18-17(19,20)14-8-4-5-9-15(14)22-16(24)21-11-13(23)10-12-6-2-1-3-7-12/h1-9,13,23H,10-11H2,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRFFEBWVLMAPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CNC(=O)NC2=CC=CC=C2C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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